![molecular formula C16H14N4O2S B2783053 2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide CAS No. 1376438-57-1](/img/structure/B2783053.png)

2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

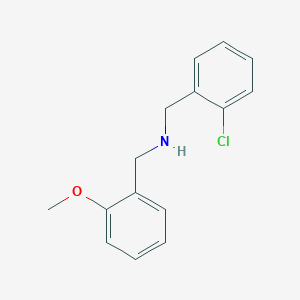

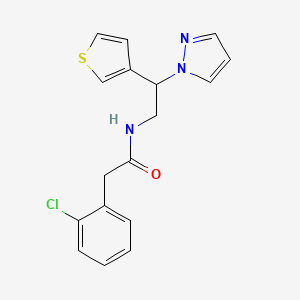

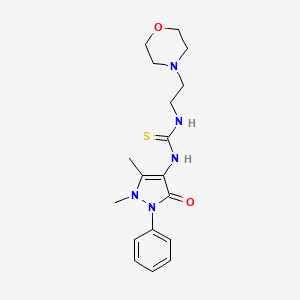

The compound “2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyrazol group (a five-membered ring containing 3 carbon atoms and 2 nitrogen atoms), and a pyridin group (a six-membered ring containing 5 carbon atoms and 1 nitrogen atom). The ethene (also known as ethylene) group contains a double bond between two carbon atoms, and the sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, pyrazol, and pyridin rings would likely contribute to a planar structure, while the ethene and sulfonamide groups could introduce some degree of non-planarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could make it relatively soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

- Application : These complexes efficiently catalyze the Heck coupling of aryl bromides with styrenes. Under optimized conditions, various styrenes can be obtained in moderate to high yields (up to 99% yield) using only a 5% catalyst loading .

- Design and Synthesis : Researchers have designed and synthesized a series of N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amide derivatives for biological screening. These compounds were modified from a lead compound (12007063) by introducing bioactive substructures .

- Potential Application : Theoretical studies and applications of 2-phenyl-1,3,4-thiadiazole derivatives may contribute to this endeavor .

- Design Approach : Compound VIII and its analogues were designed as promising anti-tubercular agents. In silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation were employed .

- Application : Exploring pincer-ligated catalysts with first-row transition metals (e.g., manganese, iron, cobalt, nickel, and zinc) for various chemical reactions is an ongoing area of research .

Heck Coupling Reaction

Biological Screening

Inhibition of SHP1 Activity

Anti-Tubercular Agents

Earth-Abundant Metal Catalysts

Unsymmetrical Pincer Metal Complexes

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Similar compounds have been known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use. For example, if it were being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-phenyl-N-(2-pyrazol-1-ylpyridin-3-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-23(22,13-9-14-6-2-1-3-7-14)19-15-8-4-10-17-16(15)20-12-5-11-18-20/h1-13,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPYUYJFRWTSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(N=CC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)

![4-methyl-1-phenyl-6-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782971.png)

![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2782975.png)

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)

![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)

![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)